molecular formula C24H19N3O3 B097856 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- CAS No. 17947-32-9

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-

Cat. No. B097856
CAS RN: 17947-32-9
M. Wt: 397.4 g/mol
InChI Key: QJRPFHLNEGGALO-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-, also known as Sudan III, is a synthetic azo dye that is widely used in scientific research. It is a red-colored powder that is soluble in organic solvents and is commonly used as a staining agent in histology and microscopy. Sudan III has also been studied for its potential therapeutic applications due to its ability to interact with biological molecules.

Mechanism Of Action

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is known to interact with biological molecules such as lipids and proteins. It is believed that 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III binds to the hydrophobic regions of these molecules, resulting in a change in their conformation. This interaction can affect the function of these molecules, leading to potential therapeutic applications.

Biochemical And Physiological Effects

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been studied for its potential anticancer properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III in laboratory experiments is its ability to stain lipids, which can aid in the visualization and quantification of these molecules. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is also relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has limitations in terms of its specificity. It can stain other molecules besides lipids, which can lead to inaccurate results.

Future Directions

There are several future directions for the study of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III. One potential direction is the development of new therapeutic applications for 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III. Its ability to interact with biological molecules makes it a promising candidate for drug development. Additionally, further studies can be conducted to better understand the mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III and its effects on biological molecules. This can lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III can be synthesized through a condensation reaction between 2-naphthol and diazonium salt of p-anisidine in the presence of acid. The reaction results in the formation of an azo bond, which gives 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III its characteristic red color. The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is a straightforward process and can be performed in a laboratory setting.

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been extensively studied for its applications in scientific research. It is commonly used as a staining agent for lipids in histology and microscopy. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is also used in the detection of fatty acids, triglycerides, and cholesterol in biological samples. Additionally, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been studied for its potential therapeutic applications due to its ability to interact with biological molecules.

properties

CAS RN

17947-32-9

Product Name

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-hydroxy-N-(4-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-30-19-13-11-17(12-14-19)25-24(29)21-15-16-7-5-6-10-20(16)22(23(21)28)27-26-18-8-3-2-4-9-18/h2-15,28H,1H3,(H,25,29)

InChI Key

QJRPFHLNEGGALO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4

Other CAS RN

17947-32-9

Origin of Product

United States

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